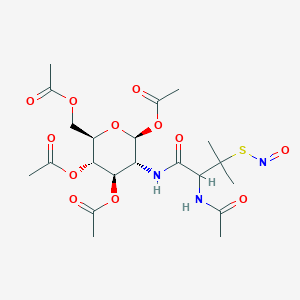

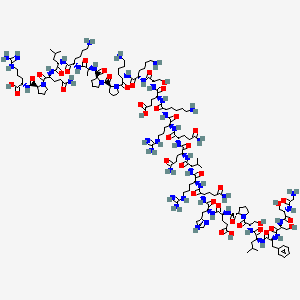

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₃₁N₃O₁₂S and its molecular weight is 549.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Evidence and Mechanisms of Action in Psychiatry

Compounds similar to N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose are studied for their therapeutic potential and mechanisms of action in various psychiatric disorders. N-acetylcysteine (NAC), for example, has shown promise in treating disorders including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, highlighting the role of alternative pharmacological therapies in psychiatry. The mechanisms through which NAC exerts its benefits are believed to involve modulation of glutamatergic, neurotropic, and inflammatory pathways, beyond its role as a precursor to the antioxidant glutathione (Dean, Giorlando, & Berk, 2011).

Role in Clinical Practice Management of Cystic Fibrosis

N-acetylcysteine's role extends to the management of cystic fibrosis (CF), where its antioxidant activity plays a crucial role in airway inflammation and redox imbalance. This highlights the potential of similar compounds in modulating inflammation and acting as antioxidants, contributing to the eradication of biofilms in CF airway infections, particularly those caused by Pseudomonas aeruginosa. This indicates a promising avenue for similar compounds in preventing and eliminating biofilms, modulating inflammation, and restoring redox balance within the airways in CF patients (Guerini, Condrò, Friuli, Maggi, & Perugini, 2022).

Bio-prospecting and Biotechnological Applications

The exploration of compounds from marine habitats for their bio-catalytic potential, especially as anticancer and anti-proliferative agents, opens up new biotechnological applications. This includes their role in cancer therapy, enhancing the growth of probiotic bacteria, and use in fermented foods as flavor enhancers. Such research underscores the diverse biotechnological applicability of compounds like this compound, especially from marine sources (Patel, Baria, Yagnik, Rajput, Panchal, & Raval, 2021).

Mécanisme D'action

Target of Action

The primary target of N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose, also known as S-Nitroso-N-acetyl-DL-penicillamine (SNAP), is soluble guanylyl cyclase . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes such as vasodilation, smooth muscle relaxation, and lymphocyte activation .

Mode of Action

SNAP acts as a nitric oxide (NO) donor . It releases NO under physiological conditions . The released NO then activates soluble guanylyl cyclase, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP trigger a series of downstream events, resulting in the relaxation of smooth muscle cells .

Biochemical Pathways

The primary biochemical pathway affected by SNAP is the NO-cGMP signaling pathway . The release of NO from SNAP activates soluble guanylyl cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP. This increase in cGMP levels triggers the activation of cGMP-dependent protein kinases, which in turn phosphorylate various target proteins, leading to physiological responses such as vasodilation and inhibition of platelet aggregation .

Pharmacokinetics

The solubility of SNAP in water and DMSO suggests that it can be well-absorbed and distributed in the body . .

Result of Action

The release of NO from SNAP leads to a series of cellular and molecular effects. These include the relaxation of smooth muscle cells, which results in vasodilation . Additionally, SNAP acts as a stable inhibitor of platelet aggregation , which can prevent the formation of blood clots. In cell cultures, SNAP has been shown to induce cytotoxicity, possibly through the release of NO .

Action Environment

The action of SNAP can be influenced by various environmental factors. For instance, the release of NO from SNAP and its subsequent effects can be influenced by the oxygen conditions . Furthermore, the stability of SNAP and its ability to release NO can be affected by the storage conditions . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of SNAP.

Analyse Biochimique

Biochemical Properties

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose is a nitric oxide donor and acts as a stable inhibitor of platelet aggregation . It releases nitric oxide (NO) under physiological conditions, making it a useful tool for studying pharmacological and physiological actions of NO .

Cellular Effects

This compound has been used in proliferation assays to generate nitric oxide (NO) in cell cultures . It has been shown to induce cytotoxicity in cultivated endothelial cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the release of nitric oxide (NO) under physiological conditions . This release of NO can influence various cellular processes, including cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

It is known that it releases nitric oxide (NO) under physiological conditions .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O12S/c1-9(25)22-18(21(6,7)37-24-31)19(30)23-15-17(34-12(4)28)16(33-11(3)27)14(8-32-10(2)26)36-20(15)35-13(5)29/h14-18,20H,8H2,1-7H3,(H,22,25)(H,23,30)/t14-,15-,16-,17-,18?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISYVRBZWPNIOD-DYZQRANXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)